Carbocyclic-3'-azido-3'-deoxy-adenosine
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Overview
Description
Carbocyclic-3’-azido-3’-deoxy-adenosine is a synthetic nucleoside analog. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biochemical processes, including cellular signaling and metabolism
Preparation Methods
The synthesis of carbocyclic-3’-azido-3’-deoxy-adenosine involves several steps. One common method includes the activation of the 3’-OH group followed by nucleophilic substitution with an azide group . This process can be achieved through various synthetic routes, including the use of tributyltin hydride for the reduction of cyclic thionocarbonates . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Carbocyclic-3’-azido-3’-deoxy-adenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of oxidized derivatives.
Common reagents used in these reactions include tributyltin hydride, azide salts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbocyclic-3’-azido-3’-deoxy-adenosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbocyclic-3’-azido-3’-deoxy-adenosine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids . This compound can also inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication and transcription processes . The molecular targets include various polymerases and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Carbocyclic-3’-azido-3’-deoxy-adenosine is similar to other nucleoside analogs, such as zidovudine (3’-azido-3’-deoxythymidine) and other azido-modified nucleosides . its unique carbocyclic structure distinguishes it from other analogs, providing different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Zidovudine (3’-azido-3’-deoxythymidine): Used in the treatment of HIV infections.
3’-deoxy-3’-fluoro-ribonucleosides: Used in various antiviral therapies.
Carbocyclic-3’-azido-3’-deoxy-adenosine’s unique structure and properties make it a valuable compound in scientific research and therapeutic applications.
Properties
CAS No. |
118333-16-7 |
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Molecular Formula |
C11H14N8O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H14N8O2/c12-10-8-11(15-3-14-10)19(4-16-8)6-1-5(2-20)7(9(6)21)17-18-13/h3-7,9,20-21H,1-2H2,(H2,12,14,15)/t5-,6-,7-,9+/m1/s1 |
InChI Key |
YSQSXJRTEDLTMS-PULFBKJNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Origin of Product |
United States |
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